N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
Reagents: Methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)
Conditions: Room temperature, solvent (e.g., acetone)
Reaction: Methylation of the pyrrolopyridine core
Step 3: Formation of the Amide Linkage
Reagents: Cyclohex-3-enecarboxylic acid, coupling agent (e.g., EDCI), base (e.g., N,N-diisopropylethylamine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: Coupling to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through a series of cyclization reactions involving pyridine derivatives and suitable electrophiles.
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Step 1: Synthesis of Pyrrolopyridine Core
Reagents: Pyridine derivative, electrophile (e.g., acyl chloride), base (e.g., triethylamine)
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Reaction: Cyclization to form the pyrrolopyridine core
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reagents: Oxidizing agents (e.g., m-chloroperbenzoic acid)
Products: Epoxides, diols
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolopyridine core, converting it to an alcohol.
Reagents: Reducing agents (e.g., sodium borohydride)
Conditions: Room temperature, solvent (e.g., ethanol)
Products: Alcohols
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Reagents: Nucleophiles (e.g., amines)
Conditions: Elevated temperature, solvent (e.g., DMF)
Products: Substituted amides
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring.
Uniqueness
The uniqueness of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide lies in its combination of a pyrrolopyridine core with a cyclohexene ring and an amide linkage. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-10-7-13-8-11-20(17(22)15(13)19)12-9-18-16(21)14-5-3-2-4-6-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNMZSQRRKLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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